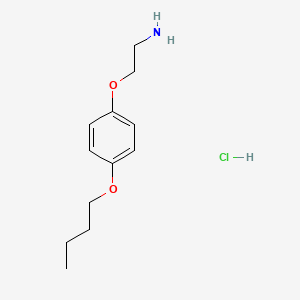
N-(3-(aminooxy)propyl)acetamide hydrochloride
Vue d'ensemble
Description
N-(3-(aminooxy)propyl)acetamide hydrochloride, also known as 3-Aminoxy-1-acetylamino propane hydrochloride, is a compound with the molecular formula C5H13ClN2O2 . It has a molecular weight of 168.62200g/mol .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C5H12N2O2.ClH/c1-5(8)7-3-2-4-9-6;/h2-4,6H2,1H3,(H,7,8);1H . The canonical SMILES representation is CC(=O)NCCCON.Cl . Physical And Chemical Properties Analysis
The compound has a precise quality of 168.06700 . It has a PSA of 67.84000 and a logP of 1.74550 . The compound is canonicalized . It has an exact mass of 168.0665554 and a monoisotopic mass of 168.0665554 . The compound has a complexity of 85 . It has 4 rotatable bonds , 3 hydrogen bond donors , and 3 hydrogen bond acceptors . The topological polar surface area is 64.4 . It has 10 heavy atoms .Applications De Recherche Scientifique
Environmental Monitoring : A study by Houdier et al. (2000) explored the use of a derivative of N-(3-(aminooxy)propyl)acetamide hydrochloride as a fluorescent probe for detecting carbonyl compounds (like aldehydes and ketones) in environmental water samples. This application is crucial for monitoring water quality and environmental pollution (Houdier et al., 2000).
Potential Pesticide Development : Olszewska et al. (2009) characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which includes compounds structurally related to this compound. These compounds have potential applications as pesticides, demonstrating the chemical's role in agricultural sciences (Olszewska et al., 2009).
Cancer Research : Sharma et al. (2018) synthesized a compound structurally related to this compound with potential anticancer properties. This highlights the compound's significance in medicinal chemistry and oncology research (Sharma et al., 2018).
Antimalarial Drug Synthesis : Magadum and Yadav (2018) discussed the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This demonstrates the role of this compound related compounds in the development of life-saving medications (Magadum & Yadav, 2018).
Biochemical Markers for Cancer : Abdel-monem and Ohno (1977) identified this compound related compounds in human urine, suggesting their potential as biochemical markers for cancer. This underscores the compound's importance in clinical diagnostics and cancer research (Abdel-monem & Ohno, 1977).
Mécanisme D'action
Target of Action
As an amide, it may interact with various biological molecules, including proteins and enzymes, depending on its specific structure and functional groups .
Mode of Action
Amides, in general, can undergo hydrolysis in the presence of dilute acids such as dilute hydrochloric acid . The acid acts as a catalyst for the reaction between the amide and water .
Propriétés
IUPAC Name |
N-(3-aminooxypropyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-5(8)7-3-2-4-9-6;/h2-4,6H2,1H3,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQOWHVVYKCZBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCON.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



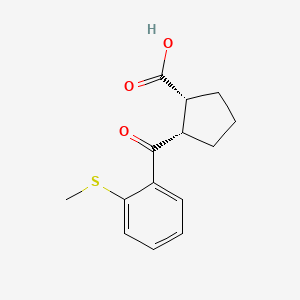




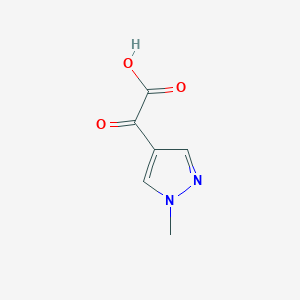
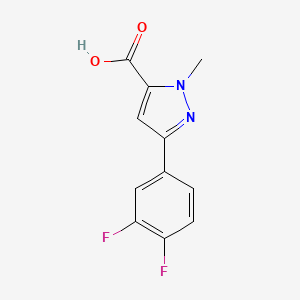
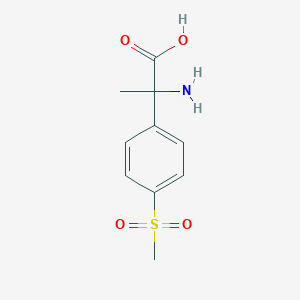
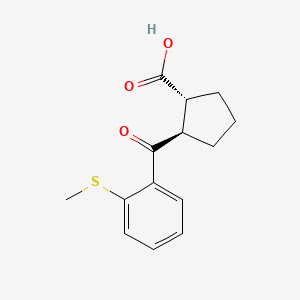
![[1-(4-bromophenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B3082867.png)
![[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B3082879.png)
![3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic Acid](/img/structure/B3082894.png)
![Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B3082897.png)
